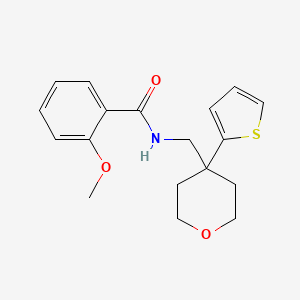

![molecular formula C21H16N2O4S B2421234 N-(4-(苯并[d]恶唑-2-基)苯基)-3-(甲磺酰基)苯甲酰胺 CAS No. 896290-99-6](/img/structure/B2421234.png)

N-(4-(苯并[d]恶唑-2-基)苯基)-3-(甲磺酰基)苯甲酰胺

货号 B2421234

CAS 编号:

896290-99-6

分子量: 392.43

InChI 键: QLVSOYNBBRKXDV-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide”, there are general methods for the synthesis of similar compounds. For instance, a method has been designed for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .科学研究应用

- The benzoxazole-based ligand has shown promise in selectively separating thorium (Th) and uranyl (UO₂²⁺) ions. Th separation is crucial for thorium-based molten salt reactor fuel cycles. The ligand’s theoretical study using density functional theory (DFT) revealed its structural features and complexation behavior with Th⁴⁺/UO₂²⁺. Thermodynamic properties indicated that the ligand Lₐ is suitable for counter-extraction, while Lₒ has stronger binding affinity with Th⁴⁺/UO₂²⁺ in various solvents .

- Researchers have developed a versatile method for synthesizing (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, which involves forming C–N bonds from an aromatic aldehyde and o-phenylenediamine. This cost-effective approach provides access to this compound, which can be further explored for various applications .

- The benzoxazole scaffold has been investigated for its potential as a drug candidate. Researchers have synthesized novel benzoxazole derivatives with lower side effects and improved efficacy. These derivatives could serve as leads for developing new therapeutic agents .

Metal Ion Separation

Synthetic Methodology

Drug Discovery

属性

IUPAC Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O4S/c1-28(25,26)17-6-4-5-15(13-17)20(24)22-16-11-9-14(10-12-16)21-23-18-7-2-3-8-19(18)27-21/h2-13H,1H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVSOYNBBRKXDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

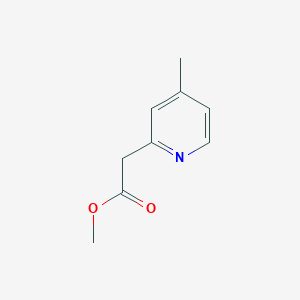

1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochlorid...

1185303-17-6; 849925-08-2

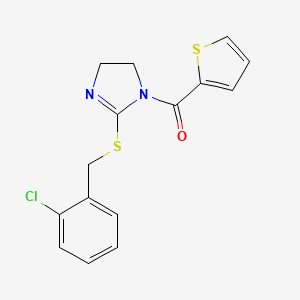

Methyl 2-(4-methylpyridin-2-yl)acetate

59310-39-3

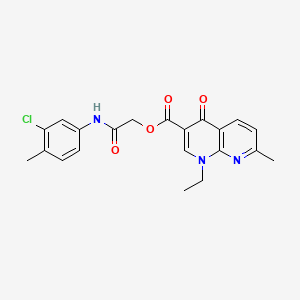

2-chloro-N-(2-phenoxyethyl)quinoline-4-carboxamide

1111448-59-9

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2421161.png)

![N-(4-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2421162.png)

![(Z)-ethyl 1-(2-methoxyethyl)-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2421166.png)

![N-(4-(4-iodophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2421167.png)

![5-chloro-1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione](/img/structure/B2421168.png)

![6-Ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2421171.png)